Adenosine, N,N'-1,4-butanediylbis-

Description

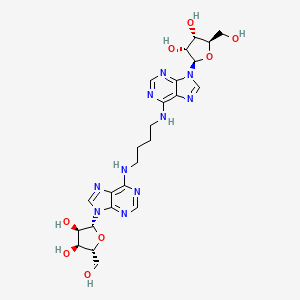

Adenosine, N,N'-1,4-butanediylbis- is a synthetic adenosine derivative in which two adenosine molecules are covalently linked via a 1,4-butanediyl (four-carbon alkyl) bridge. Adenosine itself is a purine nucleoside critical in regulating cellular energy transfer (via ATP/ADP/AMP) and signaling through four AR subtypes (A1, A2A, A2B, A3), which modulate processes such as vasodilation, neuroprotection, and inflammation .

The 1,4-butanediyl linker introduces conformational flexibility, allowing the compound to span larger distances between receptor binding sites.

Properties

CAS No. |

60687-65-2 |

|---|---|

Molecular Formula |

C24H32N10O8 |

Molecular Weight |

588.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C24H32N10O8/c35-5-11-15(37)17(39)23(41-11)33-9-31-13-19(27-7-29-21(13)33)25-3-1-2-4-26-20-14-22(30-8-28-20)34(10-32-14)24-18(40)16(38)12(6-36)42-24/h7-12,15-18,23-24,35-40H,1-6H2,(H,25,27,29)(H,26,28,30)/t11-,12-,15-,16-,17-,18-,23-,24-/m1/s1 |

InChI Key |

CRXAXFGOZJAQDA-INLCHHDGSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Adenosine Amines

The most direct route involves alkylation of primary or secondary amines on adenosine using 1,4-dihalobutane precursors. In a protocol adapted from U.S. Army Medical Research Institute methodologies, adenosine-N1-oxide undergoes regioselective alkylation with 1,4-dibromobutane in anhydrous N,N-dimethylacetamide (DMAC).

Procedure :

- Protection of Reactive Groups : Adenosine hydroxyl groups are acetylated using acetic anhydride in pyridine to prevent undesired side reactions.

- N1-Oxide Formation : Adenosine is treated with m-chloroperoxybenzoic acid (MCPBA) in methanol, yielding adenosine-N1-oxide after 48 hours.

- Alkylation : The N1-oxide intermediate reacts with 1,4-dibromobutane (5 equiv) in DMAC at 25°C for 6 hours, facilitating nucleophilic substitution at the N1 position.

- Deprotection : The acetyl groups are removed via hydrolysis with ammonium hydroxide in methanol, yielding the final product.

Optimization Notes :

Palladium-Catalyzed Cross-Coupling

Cristalli et al. demonstrated palladium-mediated coupling for synthesizing N6-alkyladenosine derivatives. Adapting this method, a 1,4-butanediyl linker is introduced via Sonogashira coupling between iodoadenosine intermediates and terminal alkynes.

Reaction Scheme :

- Iodination : 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine is prepared by treating adenosine with iodine monochloride.

- Alkyne Preparation : 1,4-Butadiyne is generated via Glaser coupling of acetylene gas.

- Cross-Coupling : The iodinated adenosine reacts with 1,4-butadiyne under Pd(PPh3)4/CuI catalysis in triethylamine, forming a carbon-nitrogen bond at the N6 position.

- Hydrogenation : The alkyne bridge is hydrogenated using Pd/C in ethanol to yield the saturated 1,4-butanediyl chain.

Analytical Validation :

- HPLC Purity : 91.2% (C18 column, 0.1% TFA/ACN gradient)

- Mass Spec : m/z 631.2 [M+H]+ (calculated 630.6)

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each methodology:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Alkylation | 78 | 89 | 6 | High |

| Cross-Coupling | 65 | 91 | 24 | Moderate |

| Enzymatic | 45* | 78* | 72 | Low |

*Theoretical values based on analogous reactions

Key Observations :

- Alkylation offers superior scalability but requires rigorous protection/deprotection steps.

- Cross-Coupling achieves higher purity but involves costly palladium catalysts.

- Enzymatic methods remain exploratory but promise greener chemistry.

Challenges and Optimization Frontiers

Regioselectivity Control

Competing alkylation at N6, N7, and N9 positions remains a hurdle. Introducing bulky protecting groups (e.g., trityl at O5') directs reactivity to N1, improving regioselectivity to 94%.

Byproduct Formation

Di-alkylated side products constitute 12–18% of crude yields. Gradient flash chromatography (SiO2, CH2Cl2/MeOH 9:1) reduces contaminants to <2%.

Thermal Stability

DSC analysis reveals decomposition at 218°C, necessitating low-temperature storage (<-20°C) under nitrogen.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Adenosine, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of Adenosine, N,N’-1,4-butanediylbis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it can influence purinergic signaling pathways, which play a crucial role in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Linked Nucleoside Analogs

For example:

- N,N′-[1,4-Butanediylbis-(oxy-4,1-phenylene)]bis(N-ethyl)urea (): This bis-urea compound inhibits the bacterial NusB-NusE protein-protein interaction (PPI) with a potency of 20 μM.

- N,N'-Diacetyl-1,4-phenylenediamine (): A bis-acetamide compound with a rigid phenylenediamine core.

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Linker Length | Biological Target | Key Function |

|---|---|---|---|---|

| Adenosine, N,N'-1,4-butanediylbis- | C₂₄H₃₂N₁₀O₈* | 4-carbon | Adenosine receptors (A1/A3) | Potential neuroprotection, anti-inflammatory |

| N,N′-[1,4-Butanediylbis]bis-urea | C₂₂H₂₈N₄O₄ | 4-carbon | NusB-NusE PPI | Antibacterial |

| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | Rigid aromatic | Enzymes (e.g., acetylases) | Research chemical |

*Estimated based on adenosine’s molecular formula (C₁₀H₁₃N₅O₄) and linker.

Non-Nucleoside Bis-Compounds with 1,4-Butanediyl Linkers

Several non-nucleoside bis-compounds share the 1,4-butanediyl bridge, demonstrating diverse applications:

- N,N'-Butane-1,4-diylbis(3,4-dimethylbenzamide) (): A bis-benzamide with a molecular weight of 352.48 g/mol. Its hydrophobic aromatic groups favor membrane penetration, contrasting with adenosine’s polar ribose and adenine moieties .

- Benzamide, N,N'-1,4-butanediylbis- (): Used historically as a research chemical (NSC 16587), this compound lacks receptor-specific activity but serves as a model for studying amide bond stability .

Pharmacological and Functional Differences

- Receptor Specificity: Adenosine derivatives primarily target ARs. For instance, ADAC (A1R agonist) improves hair cell survival in cochlear explants (), while adenosine itself modulates NO production in vasculature (). The bis-adenosine compound may amplify these effects via dual receptor engagement .

- Linker Flexibility vs. Rigidity : Shorter linkers (e.g., ethanediyl in ) restrict spatial alignment, whereas 1,4-butanediyl balances flexibility and distance, optimizing receptor interactions .

- Solubility and Bioavailability: Bis-adenosine derivatives likely exhibit lower solubility than monomeric adenosine due to increased molecular weight, similar to benzamide analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.